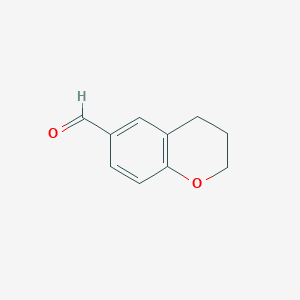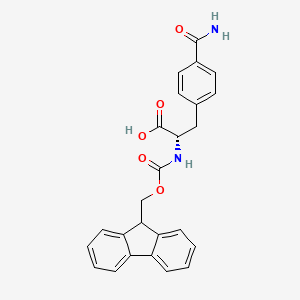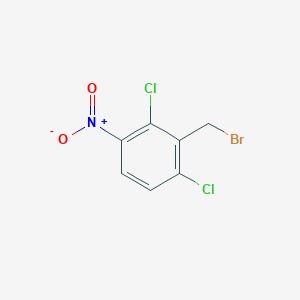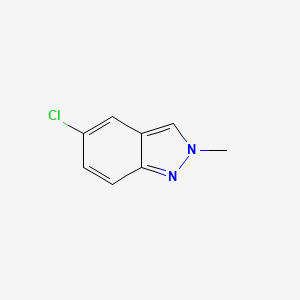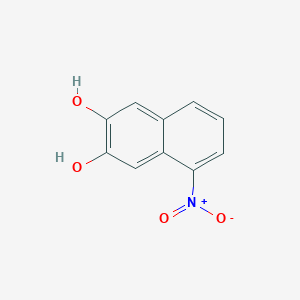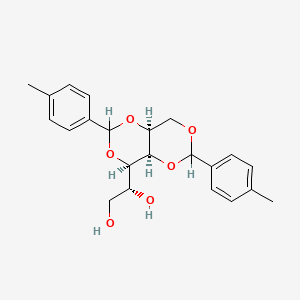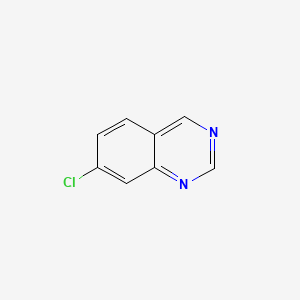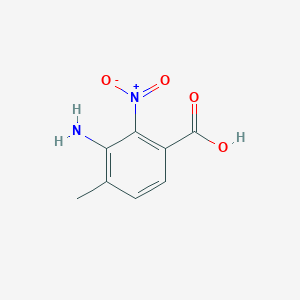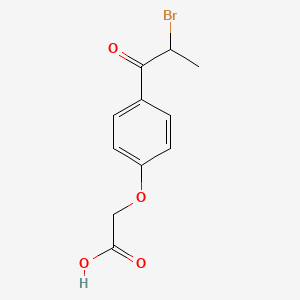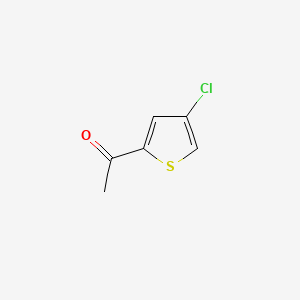
Azanium;ZINC;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;ZINC;chloride, commonly known as zinc chloride, is an inorganic chemical compound composed of zinc and chlorine. It is represented by the chemical formula ZnCl₂. Zinc chloride is a white, crystalline solid that is highly soluble in water. It is hygroscopic, meaning it can absorb moisture from the environment. This compound is used in various industrial applications, including textile processing, metallurgical fluxes, and chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc chloride can be prepared through several synthetic routes:
Direct Reaction: Zinc metal reacts with hydrochloric acid to produce zinc chloride and hydrogen gas[ \text{Zn} + 2\text{HCl} \rightarrow \text{ZnCl}_2 + \text{H}_2 ]
Reaction with Zinc Sulfide: Hydrochloric acid reacts with zinc sulfide to form zinc chloride and hydrogen sulfide[ \text{ZnS} + 2\text{HCl} \rightarrow \text{ZnCl}_2 + \text{H}_2\text{S} ]
Industrial Production Methods
In industrial settings, zinc chloride is often produced by evaporating the aqueous solution formed in various reactions. The anhydrous form can be obtained by heating the hydrated form to remove water .
Chemical Reactions Analysis
Types of Reactions
Zinc chloride undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: Zinc chloride can participate in redox reactions, where it acts as a source of zinc ions.
Substitution Reactions: Zinc chloride can react with other compounds to form new products through substitution reactions.
Common Reagents and Conditions
Oxidation: Zinc chloride can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced by strong reducing agents.
Substitution: Zinc chloride reacts with sodium hydroxide to form zinc hydroxide and sodium chloride[ \text{ZnCl}_2 + 2\text{NaOH} \rightarrow \text{Zn(OH)}_2 + 2\text{NaCl} ]
Major Products Formed
Zinc Hydroxide: Formed in substitution reactions with bases.
Zinc Oxide: Formed upon heating zinc hydroxide.
Scientific Research Applications
Zinc chloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a dehydrating agent.
Biology: Plays a role in the synthesis of proteins, fats, and cholesterol.
Medicine: Used in total parenteral nutrition to maintain zinc levels and prevent deficiency syndromes.
Industry: Employed in textile processing, metallurgical fluxes, and as a flux for soldering metals.
Mechanism of Action
Zinc chloride exerts its effects through several mechanisms:
Catalytic Role: Zinc ions act as cofactors in many enzymatic reactions, facilitating catalytic processes.
Structural Role: Zinc ions help stabilize the structure of proteins and other biomolecules.
Regulatory Role: Zinc ions regulate various cellular processes, including gene expression and immune responses.
Comparison with Similar Compounds
Similar Compounds
- Zinc Fluoride (ZnF₂)
- Zinc Bromide (ZnBr₂)
- Zinc Iodide (ZnI₂)
Uniqueness
Zinc chloride is unique due to its high solubility in water and its hygroscopic nature. Unlike zinc fluoride, bromide, and iodide, zinc chloride is more commonly used in industrial applications due to its availability and reactivity .
Properties
CAS No. |
52628-25-8 |
|---|---|
Molecular Formula |
ClH4NZn+ |
Molecular Weight |
118.9 g/mol |
IUPAC Name |
azanium;zinc;chloride |
InChI |
InChI=1S/Cl.H3N.Zn/h;1H3;/p+1 |
InChI Key |
PTENJNIBULCQNG-UHFFFAOYSA-O |
SMILES |
[NH4+].[Cl-].[Zn+2] |
Canonical SMILES |
[NH4+].[Cl].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


